molecular formula C14H20N2O B7516320 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone

2-Anilino-1-(3-methylpiperidin-1-yl)ethanone

Cat. No. B7516320
M. Wt: 232.32 g/mol
InChI Key: CDNKWXRZVRYOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-1-(3-methylpiperidin-1-yl)ethanone, also known as A-401, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of synthetic opioids and has been found to have analgesic properties.

Mechanism of Action

The mechanism of action of 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone involves binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin, which are involved in pain relief and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone include pain relief, sedation, and euphoria. This compound has been found to be effective in reducing pain in animal models and may have potential therapeutic applications in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone in lab experiments include its potency and selectivity for the mu-opioid receptor. Additionally, this compound has been found to have a low potential for abuse and dependence compared to other opioids. The limitations of using this compound in lab experiments include its potential for respiratory depression and the need for careful dosing to avoid toxicity.

Future Directions

Future research on 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone may focus on its potential use in the development of new pain medications and the treatment of opioid addiction. Additionally, further studies may be needed to explore the safety and efficacy of this compound in humans and to determine its potential for abuse and dependence. Other future directions for research may include the development of new synthesis methods for this compound and the exploration of its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 2-Anilino-1-(3-methylpiperidin-1-yl)ethanone involves the reaction of 3-methylpiperidine with aniline in the presence of a catalyst such as palladium on carbon. The resulting product is then oxidized using a reagent such as potassium permanganate to form the final compound.

Scientific Research Applications

2-Anilino-1-(3-methylpiperidin-1-yl)ethanone has been studied for its potential use in scientific research related to pain management. It has been found to have analgesic properties and may be useful in the development of new pain medications. Additionally, this compound has been studied for its potential use in the treatment of opioid addiction.

properties

IUPAC Name

2-anilino-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-6-5-9-16(11-12)14(17)10-15-13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNKWXRZVRYOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpiperidin-1-yl)-2-(phenylamino)ethan-1-one

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